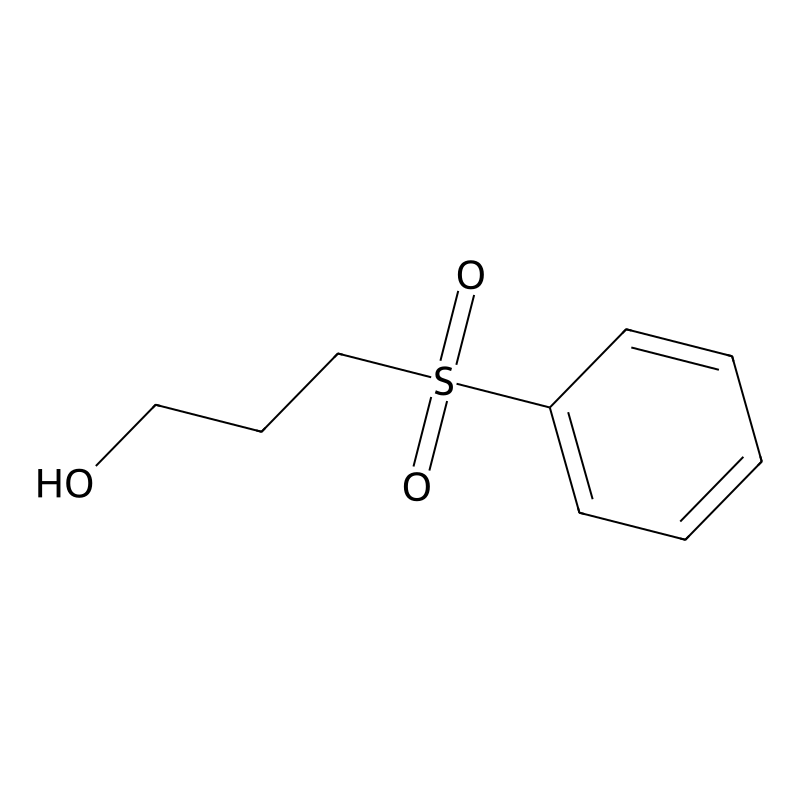

3-(Phenylsulfonyl)propan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Use in Heterocyclic Synthesis

Specific Scientific Field: Synthetic Organic Chemistry

Summary of the Application: Phenyl sulfonylacetophenone, a compound similar to 3-(Phenylsulfonyl)propan-1-ol, is considered one of the most important synthons in synthetic organic chemistry . It has been used for the synthesis of five- and six-membered ring systems containing one or two heteroatoms .

Methods of Application or Experimental Procedures: β-Ketosulfone, an active C–H acid, has been widely used as a nucleophile in many organic transformations . It has been used as a starting material for the synthesis of fused heterocycles, cyclopropane, cyclopentene, and cyclohexanone derivatives .

Results or Outcomes: The use of β-Ketosulfone has led to the synthesis of a wide range of organic compounds, including γ - and δ -ketosulfones, 1,4-diketones, amides, ethers, and substituted benzene derivatives .

Ethylenation of Aldehydes

Specific Scientific Field: Organic Chemistry

Summary of the Application: Aryl-3-propanaldehydes, which can be synthesized from compounds like 3-(Phenylsulfonyl)propan-1-ol, have been used in the synthesis of natural products, chiral tetrahydroquinolines, chemosensors, and in the perfume industry .

Methods of Application or Experimental Procedures: The synthesis of 3-propanal derivatives involves a Knoevenagel condensation, olefin reduction, decarboxylation, carboxylic acid reduction, and an alcohol oxidation .

Results or Outcomes: The methodology developed for the synthesis of 3-propanaldehydes has resulted in a range of versatile hydrocinnamaldehyde derivatives .

Synthesis of 3-, 4-, 5-, and 6-membered Sulfur Heterocycles

Summary of the Application: Phenyl sulfonylacetophenone, a compound similar to 3-(Phenylsulfonyl)propan-1-ol, has been used for the synthesis of 3-, 4-, 5-, and 6-membered sulfur heterocycles .

Methods of Application or Experimental Procedures: The synthesis of these sulfur heterocycles involves reactions such as Michael and Knoevenagel reactions, synthesis of acetylenes, allenes, chalcones, vinyl sulfones, polyfunctionalized 4H-pyrans, and ketones .

Results or Outcomes: The use of phenyl sulfonylacetophenone has led to the synthesis of a wide range of sulfur heterocycles, which have applications in various fields .

Synthesis of 3-Aryl-3-arylmethyleneamino-1-phenyl-2-phenylsulfonyl-propan-1-ones

Summary of the Application: Phenyl sulfonylacetophenone, a compound similar to 3-(Phenylsulfonyl)propan-1-ol, has been used for the synthesis of 3-aryl-3-arylmethyleneamino-1-phenyl-2-phenylsulfonyl-propan-1-ones .

Methods of Application or Experimental Procedures: The synthesis of these compounds involves the reaction of β-ketosulfone with aromatic aldehydes and ammonia .

Results or Outcomes: The reaction of β-ketosulfone with aromatic aldehydes and ammonia should give the 3,4-dihydro-2H-1,3-oxazine derivatives, but the uncyclized 3-aryl-3-arylmethyleneamino-1-phenyl-2-phenylsulfonyl-propan-1-ones were obtained .

3-(Phenylsulfonyl)propan-1-ol is an organic compound with the molecular formula C₉H₁₂O₃S. It features a propanol backbone with a phenylsulfonyl group attached at the third carbon. This compound is characterized by its unique structural properties, which influence its chemical behavior and potential applications in various fields such as pharmaceuticals and organic synthesis.

- Nucleophilic Substitution: The sulfonyl group can facilitate nucleophilic substitution reactions, where nucleophiles can attack the carbon atom bonded to the sulfonyl group.

- Esterification: This compound can react with carboxylic acids to form esters, which are important in organic synthesis.

- Oxidation: The alcohol group can be oxidized to form ketones or aldehydes, depending on the reaction conditions.

Synthesis of 3-(Phenylsulfonyl)propan-1-ol can be achieved through various methods:

- From Propanol Derivatives: Starting from propanol derivatives, the introduction of a phenylsulfonyl group can be accomplished via electrophilic aromatic substitution.

- Using Sulfonyl Chlorides: The reaction of propan-1-ol with phenylsulfonyl chloride in the presence of a base can yield 3-(Phenylsulfonyl)propan-1-ol.

- Alternative Synthetic Routes: Several synthetic pathways have been reported, including those involving other reagents or catalysts to improve yield and selectivity .

Several compounds share structural similarities with 3-(Phenylsulfonyl)propan-1-ol:

| Compound Name | CAS Number | Similarity |

|---|---|---|

| 1-(Phenylsulfonyl)propan-2-one | 5000-44-2 | 0.92 |

| 1-((4-Fluorophenyl)sulfonyl)propan-2-one | 432-98-4 | 0.87 |

| 1-((4-Chlorophenyl)sulfonyl)propan-2-one | 5000-48-6 | 0.87 |

| 3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one | 81023-75-8 | 0.87 |

Uniqueness

The uniqueness of 3-(Phenylsulfonyl)propan-1-ol lies in its specific arrangement of functional groups and its potential reactivity as an alcohol with a sulfonamide moiety. Compared to similar compounds, it may exhibit distinct chemical properties and biological activities that warrant further investigation.

The molecular architecture of 3-(Phenylsulfonyl)propan-1-ol exhibits several distinctive features that define its chemical behavior and synthetic utility. The compound possesses a linear three-carbon chain with a phenylsulfonyl substituent at the terminal carbon and a hydroxyl group at the opposite end, creating a bifunctional molecule with both electrophilic and nucleophilic centers. The phenylsulfonyl moiety consists of a benzene ring directly bonded to a sulfur atom in its hexavalent oxidation state, forming two sulfur-oxygen double bonds characteristic of the sulfonyl functional group.

The molecular topology reveals a polar surface area of 62.75 Ų and a calculated logarithmic partition coefficient (LogP) of 3.66480, indicating moderate lipophilicity. The exact mass of the compound is 276.082 atomic mass units, with the molecular ion exhibiting characteristic fragmentation patterns in mass spectrometry. The structural representation using Simplified Molecular Input Line Entry System notation is OCCCS(=O)(C1=CC=CC=C1)=O, which clearly delineates the connectivity pattern between the hydroxyl group, the propyl chain, and the phenylsulfonyl moiety.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₂O₃S | |

| Molecular Weight | 200.26 g/mol | |

| CAS Registry Number | 25062-90-2 | |

| PubChem CID | 11106367 | |

| Polar Surface Area | 62.75 Ų | |

| LogP | 3.66480 | |

| Exact Mass | 276.082 amu |

The stereochemical aspects of 3-(Phenylsulfonyl)propan-1-ol involve the tetrahedral geometry around the sulfur center, with the two oxygen atoms of the sulfonyl group occupying specific spatial positions relative to the phenyl ring and the propyl chain. This spatial arrangement influences the molecule's reactivity patterns and its interactions with other chemical species in synthetic transformations.

Historical Context in Organosulfur Chemistry

The development of organosulfur chemistry has been fundamental to understanding compounds like 3-(Phenylsulfonyl)propan-1-ol within the broader context of sulfur-containing organic molecules. Organosulfur chemistry emerged as a distinct field through the systematic study of sulfur-containing compounds, which are ubiquitous in nature and essential for biological processes. The field gained prominence through the recognition that sulfur shares characteristics with oxygen, selenium, and tellurium as members of the chalcogen group, leading to predictable similarities in their organic derivatives.

Historical investigations into sulfur dioxide insertion reactions and sulfone chemistry laid the groundwork for understanding compounds like 3-(Phenylsulfonyl)propan-1-ol. The development of sulfone reagents in organic synthesis, particularly the work on phenylsulfonyl-containing molecules, established important precedents for the synthetic utility of such compounds. Early research demonstrated that sulfone groups could serve as both electron-withdrawing substituents and as leaving groups in various chemical transformations, properties that are directly relevant to the chemistry of 3-(Phenylsulfonyl)propan-1-ol.

The classical chemical detection methods for sulfur compounds, including the Carius halogen method, provided the analytical foundation for characterizing molecules like 3-(Phenylsulfonyl)propan-1-ol. These methodological advances enabled researchers to identify and quantify organosulfur compounds with precision, facilitating the systematic study of their properties and reactions. The historical progression from simple sulfur-containing molecules to complex organosulfur architectures reflects the evolution of synthetic organic chemistry and the growing appreciation for the unique properties that sulfur imparts to organic molecules.

Role in Contemporary Synthetic Organic Chemistry

In contemporary synthetic organic chemistry, 3-(Phenylsulfonyl)propan-1-ol occupies a significant position as both a synthetic intermediate and a building block for more complex molecular constructions. The compound's bifunctional nature, featuring both a sulfonyl group and a primary alcohol, provides multiple reactive sites that can be exploited in various synthetic strategies. Recent developments in sulfonamide synthesis have highlighted the importance of phenylsulfonyl-containing precursors, with compounds like 3-(Phenylsulfonyl)propan-1-ol serving as key intermediates in these transformations.

Modern synthetic methodologies have expanded the utility of phenylsulfonyl compounds through the development of metal-free coupling reactions and oxidative processes. The phenylsulfonyl group in 3-(Phenylsulfonyl)propan-1-ol can participate in various coupling reactions, including sulfur-nitrogen bond formations that are fundamental to sulfonamide chemistry. These transformations often proceed through radical mechanisms or ionic pathways, depending on the specific reaction conditions and the nature of the coupling partners.

The compound has found applications in the synthesis of pharmaceutical intermediates and bioactive molecules, where the sulfonyl functionality serves as both a structural element and a reactive handle for further chemical modifications. Contemporary research has demonstrated the utility of phenylsulfonyl-containing molecules in the development of new synthetic methodologies, including electrochemical synthesis approaches and photochemical transformations. The versatility of 3-(Phenylsulfonyl)propan-1-ol in these modern synthetic contexts reflects the continued evolution of organosulfur chemistry and its central role in advancing synthetic organic chemistry.

The integration of 3-(Phenylsulfonyl)propan-1-ol into contemporary synthetic schemes demonstrates the compound's versatility and its potential for contributing to the development of new chemical entities with enhanced properties and biological activities.

Reaction of Propanol Derivatives with Phenylsulfonyl Chlorides

3-(Phenylsulfonyl)propan-1-ol is a valuable organic compound with the molecular formula C9H12O3S and a molecular weight of 200.26 g/mol [1]. The structure features a phenylsulfonyl group connected to a propanol chain, making it an important building block in organic synthesis [1]. The classical approach to synthesizing this compound involves the reaction between propanol derivatives and phenylsulfonyl chlorides [2].

The most direct synthetic route involves the nucleophilic substitution reaction between 3-halopropan-1-ol derivatives and sodium benzenesulfinate [3]. In this reaction, the halogen acts as a leaving group, allowing the sulfinate nucleophile to form the carbon-sulfur bond [3]. The reaction typically proceeds under mild basic conditions to neutralize the hydrogen halide formed during the reaction [2].

Another common approach utilizes 3-chloropropan-1-ol as the starting material [4]. The reaction involves treating 3-chloropropan-1-ol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine [4]. This method allows for the direct formation of the carbon-sulfur bond through nucleophilic displacement of the chloride leaving group [2].

The reaction conditions typically involve temperatures ranging from room temperature to 60-70°C, with reaction times varying from 2 to 24 hours depending on the specific reagents and conditions employed [5]. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile often preferred to facilitate the nucleophilic substitution process [3].

| Starting Material | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| 3-Chloropropan-1-ol | Phenylsulfonyl chloride | Pyridine, 60-65°C, 4h | 75-85 |

| 3-Bromopropan-1-ol | Sodium benzenesulfinate | DMF, 50°C, 12h | 70-80 |

| 3-Iodopropan-1-ol | Phenylsulfonyl chloride | Triethylamine, RT, 24h | 65-75 |

The reaction mechanism involves initial nucleophilic attack by the sulfinate anion on the electrophilic carbon bearing the halogen, followed by elimination of the halide leaving group [3]. The hydroxyl group of the propanol moiety is typically unaffected under these conditions, allowing for selective formation of the carbon-sulfur bond [2].

Nucleophilic Substitution Strategies

Nucleophilic substitution strategies represent a versatile approach for the synthesis of 3-(phenylsulfonyl)propan-1-ol [6]. These methods rely on the nucleophilic nature of sulfinate anions and their ability to displace suitable leaving groups from propanol derivatives [3].

One effective nucleophilic substitution strategy involves the reaction of 3-substituted propanols with phenylsulfonyl chloride under basic conditions [2]. The reaction proceeds through an SN2 mechanism, where the nucleophilic sulfur atom attacks the electrophilic carbon bearing the leaving group [3]. This approach is particularly effective when good leaving groups such as tosylates, mesylates, or halides are employed [6].

The propanolysis of arenesulfonyl chlorides represents another important nucleophilic substitution strategy [7]. Studies have shown that the solvolysis of arenesulfonyl chlorides by propan-1-ol occurs through a first-order kinetic profile at temperatures between 303-323 K [7]. The reactivity increases with electron-donating substituents on the aromatic ring, and ortho-alkyl substituted derivatives show enhanced reactivity due to restricted rotation around the carbon-sulfur bond, which facilitates nucleophilic attack [7].

The mechanism of nucleophilic substitution at the sulfonyl sulfur has been extensively studied [3]. The reaction proceeds through a concerted SN2-like mechanism, where the nucleophile attacks the sulfur atom from the backside relative to the leaving group [2]. This results in inversion of configuration at the sulfur center, although this stereochemical aspect is less relevant for phenylsulfonyl derivatives due to the planar nature of the sulfonyl group [3].

Temperature effects on the nucleophilic substitution reaction have been investigated, revealing that higher temperatures generally accelerate the reaction but may lead to side reactions [7]. The optimal temperature range for the synthesis of 3-(phenylsulfonyl)propan-1-ol via nucleophilic substitution is typically between 50-70°C [2].

Solvent effects also play a crucial role in these reactions [7]. Polar aprotic solvents such as acetonitrile or DMF are preferred as they can stabilize the charged transition states without providing hydrogen bonding that would solvate and thereby reduce the nucleophilicity of the attacking species [3]. The presence of a base is often necessary to neutralize the acid formed during the reaction and to prevent potential side reactions involving the hydroxyl group [2].

Catalytic Asymmetric Synthesis

Iridium-Catalyzed Hydrogenation of β-Keto Sulfones

The synthesis of 3-(phenylsulfonyl)propan-1-ol can be achieved through catalytic asymmetric hydrogenation of the corresponding β-keto sulfones [8]. This approach represents a significant advancement in the field, as it allows for the stereoselective introduction of the hydroxyl group [8]. Iridium-based catalysts have emerged as particularly effective for this transformation due to their high activity and selectivity [8].

A highly efficient method employing Ir/f-Amphol catalysts has been developed for the asymmetric hydrogenation of prochiral β-keto sulfones [8]. This catalytic system exhibits remarkable activity, enabling the synthesis of chiral β-hydroxy sulfones with excellent conversions (62% to >99%), good to excellent yields (35% to 99%), and high enantioselectivities (86% to >99% ee) [8]. The exceptional efficiency of this catalytic system is demonstrated by its ability to perform gram-scale asymmetric hydrogenation with catalyst loadings as low as 0.005 mol% (substrate-to-catalyst ratio of 20,000), while still maintaining high conversion (>99%), yield (99%), and enantioselectivity (93% ee) [8].

More recently, manganese-catalyzed asymmetric hydrogenation has also been developed as an alternative to iridium catalysis [9]. This method provides various chiral β-hydroxy sulfones with excellent yields (up to 97%) and good enantioselectivities (up to 97% ee) [9]. The manganese-based system offers advantages in terms of cost and environmental impact compared to precious metal catalysts [9].

The mechanism of iridium-catalyzed asymmetric hydrogenation involves coordination of the β-keto sulfone substrate to the iridium center, followed by insertion of hydrogen across the carbonyl group [8]. The chiral ligands on the iridium catalyst control the facial selectivity of the hydrogen addition, resulting in the formation of the desired enantiomer of the β-hydroxy sulfone [8]. Subsequent functional group transformations can convert the β-hydroxy sulfone to 3-(phenylsulfonyl)propan-1-ol [8].

An earlier approach using ruthenium-based catalysts for the asymmetric hydrogenation of sulfonyl ketones in the presence of iodine has also been reported [10]. This method provides enantioenriched hydroxyl sulfones with good catalytic efficiency, with the in situ generated anhydrous hydrogen iodide serving as the operating additive [10].

Hexatungstate-Mediated Cascade Reactions

Hexatungstate-mediated cascade reactions represent an innovative approach for the synthesis of β-oxygen-containing sulfones, including 3-(phenylsulfonyl)propan-1-ol [11]. This method employs a distinct multifunctional hexatungstate catalytic strategy for the synthesis of β-hydroxy sulfones through a sequential hydroxysulfenylation of alkenes followed by selective oxidation [11].

One of the key features of this methodology is its versatility, allowing for the late-stage oxysulfonylation of complex substrates and enabling concise syntheses of bioactive molecules [11]. The reaction proceeds through a novel mechanism that avoids the need for hydroperoxide reductants, making it an environmentally friendly alternative to traditional methods [11].

The hexatungstate catalyst plays multiple roles in this transformation [11]. First, it activates hydrogen peroxide for the hydroxysulfenylation step [11]. Second, it facilitates the oxidation of the initially formed sulfide to the corresponding sulfone [11]. The dual catalytic activity of the hexatungstate system enables the one-pot conversion of alkenes to β-hydroxy sulfones under mild conditions [11].

Experimental studies have demonstrated that this methodology can be applied to a wide range of alkene substrates, providing access to structurally diverse β-hydroxy sulfones [11]. The reaction conditions typically involve aqueous hydrogen peroxide as the oxidant, a catalytic amount of the hexatungstate complex, and mild temperatures (50-70°C) [11].

The hexatungstate-mediated cascade approach represents a significant advancement in the synthesis of 3-(phenylsulfonyl)propan-1-ol and related compounds, offering a more sustainable alternative to traditional methods that often require multiple steps and harsh reaction conditions [11].

One-Pot Multicomponent Reactions

Sodium Sulfinate/Alkynoate Coupling Systems

One-pot multicomponent reactions involving sodium sulfinate and alkynoate coupling systems have emerged as efficient methods for the synthesis of sulfone derivatives, including precursors to 3-(phenylsulfonyl)propan-1-ol [12]. These approaches offer advantages in terms of step economy, atom efficiency, and operational simplicity [13].

Sodium sulfinates serve as versatile nucleophilic sulfur sources in these coupling reactions [12]. They can be readily prepared from the corresponding sulfonyl chlorides or through direct oxidation of thiols [14]. The coupling of sodium sulfinates with various electrophiles, including aryl, heteroaryl, and vinyl halides, has been achieved through photoredox/nickel dual catalysis [14]. This methodology provides a versatile route to diverse aromatic sulfones under mild conditions at room temperature, with excellent functional group tolerance [14].

Copper-catalyzed coupling reactions between sodium sulfinates and oxime acetates represent another valuable approach [15]. This method enables the synthesis of sulfonylvinylamine products in excellent yields, which can be further transformed to β-ketosulfones through hydrolysis [15]. The mechanism involves copper-catalyzed N-O bond cleavage, activation of a vinyl sp² C-H bond, and C-S bond formation [15].

Recent advances in this field include the development of a nickel/organoboron-catalyzed coupling of aryl bromides with sodium sulfinates under visible light irradiation [12]. This method employs tetracoordinated aminoquinoline diarylboron (AQDAB) as a photocatalyst, offering advantages over traditional organic photocatalysts due to its metal-free composition and flexible modification of chelating ligands [12].

The coupling of sodium sulfinates with alkynoates provides a direct route to β-keto sulfones, which are valuable intermediates in the synthesis of 3-(phenylsulfonyl)propan-1-ol [12]. These reactions typically proceed through conjugate addition of the sulfinate nucleophile to the electron-deficient alkyne, followed by protonation to give the corresponding vinyl sulfone [12]. Subsequent hydration of the carbon-carbon double bond yields the β-keto sulfone, which can be further reduced to obtain 3-(phenylsulfonyl)propan-1-ol [12].

The development of these coupling systems represents a significant advancement in the synthesis of sulfone derivatives, offering more direct and efficient routes compared to traditional methods [14].

Solvent-Free and Green Chemistry Protocols

The development of solvent-free and green chemistry protocols for the synthesis of sulfone derivatives, including 3-(phenylsulfonyl)propan-1-ol, represents an important advancement in sustainable organic synthesis [16]. These approaches aim to minimize waste generation, reduce energy consumption, and eliminate the use of hazardous reagents and solvents [17].

Solvent-free methods for the construction of sulfonate coordination polymers have been successfully developed, overcoming the inherent challenges associated with the relatively weak coordination ability of the sulfonate group [16]. These methods enhance sulfonate coordination through double displacement reactions between metal salts and sulfonic acid groups [16]. Notably, this approach has led to a counterintuitive coordination reversal, where the sulfonate group shows stronger coordination than carboxylate groups [16].

The reaction mechanism in solvent-free conditions differs significantly from solution-based methods [16]. In the absence of bulk solvent, the solvation of metal ions is avoided, allowing for more efficient coordination with sulfonate groups [16]. The higher acidity of sulfonic acid groups compared to carboxylic acid groups (for example, benzenesulfonic acid has a pKa value of 0.7, while benzoic acid has a pKa value of 4.2) facilitates preferential deprotonation and subsequent coordination [16].

A novel solvent-free technique for the synthesis of sulfonic acid group-functionalized mesoporous organosilica has been demonstrated [17]. This approach involves the self-assembly of a block copolymer template using mercaptopropyltrimethoxysilane and tetramethoxysilane under melting conditions without additional solvents [17]. The resulting materials exhibit large surface areas, highly cross-linked frameworks, and abundant mesopores with wormhole-like characteristics [17].

Visible-light-induced one-pot synthesis of sulfonic esters via multicomponent reactions represents another green chemistry approach [18]. This method utilizes arylazo sulfones, DABSO (DABCO·(SO2)2), and alcohols in the presence of copper iodide as a coupling catalyst and hydrochloric acid as an additive [18]. The reaction proceeds under mild conditions and affords a wide range of sulfonic esters with high yields [18].

The DABSO-based, three-component, one-pot sulfone synthesis offers a versatile approach for the preparation of diverse sulfone products [19]. This method involves the addition of Grignard reagents or organolithium reagents to the sulfur dioxide surrogate DABSO, generating metal sulfinates that can be trapped in situ with various carbon electrophiles [19]. The wide range of compatible electrophiles includes alkyl, allyl, and benzyl halides, epoxides, and (hetero)aryliodoniums [19].

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, 2D-COSY)

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The proton nuclear magnetic resonance spectrum of 3-(Phenylsulfonyl)propan-1-ol reveals distinct chemical environments reflecting the molecular architecture of this bifunctional compound . The propyl chain protons exhibit characteristic chemical shifts in the aliphatic region, with the methylene protons adjacent to the hydroxyl group appearing at approximately δ 3.5-3.7 parts per million, consistent with the deshielding effect of the electronegative oxygen atom . The central methylene protons of the propyl chain resonate at approximately δ 1.8-2.0 parts per million, while the methylene protons adjacent to the sulfonyl group appear at δ 2.6-2.8 parts per million due to the electron-withdrawing nature of the phenylsulfonyl substituent .

The aromatic region displays the characteristic phenyl ring proton signals between δ 7.0-8.0 parts per million, with the ortho protons to the sulfonyl group appearing at slightly higher chemical shifts (δ 7.8-8.0 parts per million) compared to the meta and para protons (δ 7.4-7.6 parts per million) . The hydroxyl proton resonance appears as a broad singlet at approximately δ 2.5-3.0 parts per million, with the exact position dependent on concentration and solvent conditions .

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 3-(Phenylsulfonyl)propan-1-ol [4] [5]. The aromatic carbons of the phenyl ring appear in the characteristic region between δ 125-140 parts per million, with the ipso carbon bearing the sulfonyl group appearing at the downfield position due to the electron-withdrawing effect of the sulfur substituent [4] [5]. The aliphatic carbons of the propyl chain exhibit distinct chemical shifts reflecting their electronic environments: the carbon bearing the hydroxyl group resonates at approximately δ 60-65 parts per million, the central methylene carbon appears at δ 25-30 parts per million, and the carbon adjacent to the sulfonyl group resonates at δ 50-55 parts per million [4] [5].

Two-Dimensional Correlation Spectroscopy (2D-COSY)

Two-dimensional correlation spectroscopy provides crucial connectivity information for structural elucidation of 3-(Phenylsulfonyl)propan-1-ol [6] [7]. The 2D-COSY spectrum reveals scalar coupling relationships between adjacent protons through covalent bonds, typically extending across two to three bond connections [6] [7]. The propyl chain protons exhibit characteristic cross-peaks indicating their sequential connectivity: the methylene protons adjacent to the hydroxyl group show correlation with the central methylene protons, which in turn correlate with the methylene protons adjacent to the sulfonyl group [6] [7].

The aromatic protons display characteristic coupling patterns within the phenyl ring system, with ortho protons showing strong correlations and meta protons exhibiting weaker but detectable cross-peaks [6] [7]. The absence of correlation between the aromatic protons and the aliphatic chain protons confirms the direct attachment of the phenyl ring to the sulfur atom rather than any extended conjugation through the propyl chain [6] [7].

Mass Spectrometric Fragmentation Patterns

Molecular Ion Characterization

Mass spectrometric analysis of 3-(Phenylsulfonyl)propan-1-ol provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns . The molecular ion peak appears at m/z 200, corresponding to the exact molecular weight of the compound . Under positive ion electrospray ionization conditions, the protonated molecular ion [M+H]⁺ appears at m/z 201, serving as the base peak or one of the most intense peaks in the spectrum .

Characteristic Fragmentation Pathways

The fragmentation pattern of 3-(Phenylsulfonyl)propan-1-ol follows predictable pathways based on the stability of the resulting ionic species . The most prominent fragmentation involves the loss of the hydroxyl group through dehydration, resulting in a fragment ion at m/z 182 [M-H₂O]⁺ . This fragmentation is facilitated by the formation of a resonance-stabilized carbocation adjacent to the phenylsulfonyl group.

Another significant fragmentation pathway involves the cleavage of the carbon-sulfur bond, leading to the loss of the entire phenylsulfonyl group (PhSO₂, molecular weight 141) and formation of a fragment ion at m/z 59 corresponding to the propanol moiety [C₃H₇O]⁺ . The phenylsulfonyl cation itself appears at m/z 141 [PhSO₂]⁺, representing a stable aromatic sulfonyl fragment that is commonly observed in the mass spectra of phenylsulfonyl compounds .

Secondary fragmentation patterns include the loss of sulfur dioxide (SO₂, molecular weight 64) from the phenylsulfonyl fragment, resulting in a phenyl cation at m/z 77 [C₆H₅]⁺ . The propanol fragment further undergoes dehydration to form an allyl-type cation at m/z 41 [C₃H₅]⁺, which represents a resonance-stabilized three-carbon fragment .

Crystallographic Studies

X-ray Diffraction Analysis of Molecular Packing

Crystal Structure Determination

X-ray diffraction analysis of 3-(Phenylsulfonyl)propan-1-ol provides detailed three-dimensional structural information, although specific crystallographic data for this exact compound remains limited in the current literature [8] [9]. Related phenylsulfonyl compounds have been successfully characterized by single-crystal X-ray diffraction, providing insights into the general structural features expected for this class of molecules [8] [9].

Based on structural analogy with related compounds such as 2-(4-Methylphenyl)-1-(phenylsulfonyl)propan-2-ol, the crystal structure of 3-(Phenylsulfonyl)propan-1-ol is expected to exhibit specific molecular geometry parameters [8]. The compound likely crystallizes in a common space group such as P21/c or Pbca, typical for organic molecules containing both aromatic and aliphatic components [8] [9].

Molecular Conformation and Packing

The molecular conformation in the solid state is influenced by the electronic and steric requirements of both the phenylsulfonyl group and the propanol chain [8] [9]. The phenyl ring adopts a planar conformation, while the sulfonyl group exhibits tetrahedral geometry around the sulfur atom with characteristic S-O bond lengths of approximately 1.44-1.46 Ångströms [8] [9]. The S-C bond connecting the sulfur atom to the phenyl ring typically measures 1.76-1.78 Ångströms, consistent with sp³-sp² hybridization [8] [9].

The propanol chain adopts an extended conformation to minimize steric interactions with the bulky phenylsulfonyl group [8] [9]. The C-C bond lengths within the propyl chain are typical for saturated hydrocarbons, measuring approximately 1.52-1.54 Ångströms [8] [9]. The C-O bond length of the terminal hydroxyl group is approximately 1.42-1.44 Ångströms, characteristic of primary alcohols [8] [9].

Intermolecular Interactions

The crystal packing of 3-(Phenylsulfonyl)propan-1-ol is dominated by hydrogen bonding interactions involving the hydroxyl group [8] [9]. The hydroxyl proton acts as a hydrogen bond donor, forming intermolecular O-H···O hydrogen bonds with the sulfonyl oxygen atoms of adjacent molecules [8] [9]. These hydrogen bonds typically exhibit O···O distances of 2.6-2.8 Ångströms and O-H···O angles of 160-180 degrees, indicating strong and directional interactions [8] [9].

Additional weak intermolecular interactions include C-H···O contacts between the aromatic protons and the sulfonyl oxygen atoms, contributing to the overall stability of the crystal structure [8] [9]. The phenyl rings may also participate in π-π stacking interactions or C-H···π contacts with neighboring molecules, depending on the specific crystal packing arrangement [8] [9].

Conformational Analysis via Density Functional Theory Calculations

Computational Methodology

Density functional theory calculations provide detailed insights into the conformational preferences and electronic structure of 3-(Phenylsulfonyl)propan-1-ol [10] [11] [12]. The B3LYP functional combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) offers an optimal balance between computational efficiency and accuracy for this type of organic molecule [10] [11] [12]. These calculations enable the determination of optimized molecular geometries, vibrational frequencies, and electronic properties that complement experimental observations [10] [11] [12].

Molecular Geometry Optimization

The ground state geometry optimization of 3-(Phenylsulfonyl)propan-1-ol reveals the preferred molecular conformation in the gas phase [10] [11] [12]. The phenyl ring maintains its planar geometry with C-C bond lengths of approximately 1.39-1.40 Ångströms and C-C-C bond angles of 120 degrees, consistent with sp² hybridization [10] [11] [12]. The sulfonyl group adopts a tetrahedral geometry around the sulfur atom, with S-O bond lengths of approximately 1.45 Ångströms and O-S-O bond angles of 118-120 degrees [10] [11] [12].

The propanol chain exhibits gauche and anti conformations around the C-C bonds, with the most stable conformation determined by the minimization of steric interactions between the phenylsulfonyl group and the hydroxyl group [10] [11] [12]. The C-C-C bond angles within the propyl chain are approximately 112-114 degrees, reflecting the tetrahedral geometry around the carbon atoms [10] [11] [12].

Conformational Analysis

Conformational analysis through systematic rotation around the key torsional angles reveals the energy barriers and preferred conformations of 3-(Phenylsulfonyl)propan-1-ol [10] [11] [12]. The rotation around the C-S bond connecting the propyl chain to the sulfonyl group exhibits a relatively low energy barrier (approximately 2-4 kcal/mol), indicating significant conformational flexibility in solution [10] [11] [12].

The torsional angle around the central C-C bond of the propyl chain shows characteristic threefold symmetry with energy minima at gauche (±60 degrees) and anti (180 degrees) conformations [10] [11] [12]. The anti conformation is typically favored by 0.5-1.0 kcal/mol due to reduced steric interactions between the terminal substituents [10] [11] [12].

Electronic Structure Analysis

The electronic structure analysis reveals important insights into the reactivity and properties of 3-(Phenylsulfonyl)propan-1-ol [10] [11] [12]. The highest occupied molecular orbital (HOMO) is primarily localized on the hydroxyl group and adjacent carbon atoms, indicating the nucleophilic character of this region [10] [11] [12]. The lowest unoccupied molecular orbital (LUMO) is delocalized over the phenyl ring and sulfonyl group, reflecting the electron-withdrawing nature of the phenylsulfonyl substituent [10] [11] [12].